molecular formula C8H7BrF2O B6226353 2-bromo-4-(difluoromethyl)-1-methoxybenzene CAS No. 1261876-28-1

2-bromo-4-(difluoromethyl)-1-methoxybenzene

Cat. No.: B6226353
CAS No.: 1261876-28-1
M. Wt: 237
InChI Key:
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Description

2-Bromo-4-(difluoromethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(difluoromethyl)-1-methoxybenzene typically involves the bromination of 4-(difluoromethyl)-1-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced fluoromethyl derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 2-bromo-4-(difluoromethyl)-1-methoxybenzene involves its interaction with various molecular targets. The bromine atom and difluoromethyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-4-(difluoromethyl)benzoic acid
  • 2-Bromo-4-(difluoromethyl)-1-iodobenzene

Uniqueness

2-Bromo-4-(difluoromethyl)-1-methoxybenzene is unique due to the presence of both a methoxy group and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1261876-28-1

Molecular Formula

C8H7BrF2O

Molecular Weight

237

Purity

95

Origin of Product

United States

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